2-Benzyloxybenzoic acid
Overview
Description
2-Benzyloxybenzoic acid, also known as salicylic acid benzyl ether, is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid where a benzyloxy group is attached to the second carbon of the benzoic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Benzylation of Salicylic Acid: One common method involves the benzylation of salicylic acid. This reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Another method involves the esterification of 2-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale benzylation reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of benzyloxybenzyl alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Benzyloxybenzyl alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
2-Benzyloxybenzoic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-benzyloxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Benzyloxybenzoic Acid: Similar structure but with the benzyloxy group at the fourth position.
3-Benzyloxybenzoic Acid: Similar structure but with the benzyloxy group at the third position.
Uniqueness: 2-Benzyloxybenzoic acid is unique due to its specific position of the benzyloxy group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
IUPAC Name |
2-phenylmethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOYUTKNPLBTMT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-86-7 | |
Record name | Benzoic acid, 2-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-benzyloxybenzoic acid a useful starting material for creating metal complexes?
A1: this compound is easily converted into its acyl chloride derivative, which exhibits high reactivity. [] This reactivity makes it suitable for nucleophilic substitution reactions with metal anions like iron and manganese. This process allows the synthesis of various metal complexes with potential applications in diverse fields. []
Q2: What are the advantages of incorporating this compound derivatives into metal complexes?
A2: Incorporating this compound into metal complexes, specifically those containing ferrocene, introduces a secondary amine nitrogen donor atom. [] This nitrogen atom can act as a potential binding site for other metal complexes, broadening the possibilities for creating novel compounds with diverse structures and potential applications. This strategy may lead to the development of materials with unique electrochemical or catalytic properties.
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